molecular formula C12H17N3O5S B10934164 N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide

N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B10934164
M. Wt: 315.35 g/mol
InChI Key: AINHHSLDCMHTIF-UHFFFAOYSA-N
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Description

N~1~-(2-MORPHOLINOETHYL)-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a morpholinoethyl group attached to a nitrobenzenesulfonamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of N1-(2-MORPHOLINOETHYL)-3-NITRO-1-BENZENESULFONAMIDE makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-MORPHOLINOETHYL)-3-NITRO-1-BENZENESULFONAMIDE typically involves a multi-step process. One common method includes the following steps:

    Sulfonation: The nitrobenzene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of N1-(2-MORPHOLINOETHYL)-3-NITRO-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-MORPHOLINOETHYL)-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: 2-chloroethylmorpholine, sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO~4~), acidic or basic conditions.

Major Products

    Reduction: N1-(2-MORPHOLINOETHYL)-3-AMINO-1-BENZENESULFONAMIDE.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the morpholinoethyl group.

Scientific Research Applications

N~1~-(2-MORPHOLINOETHYL)-3-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological macromolecules.

    Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-MORPHOLINOETHYL)-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in bacteria, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-MORPHOLINOETHYL)-3-AMINO-1-BENZENESULFONAMIDE: A reduced form of the compound with an amino group instead of a nitro group.

    N~1~-(2-MORPHOLINOETHYL)-3-CHLORO-1-BENZENESULFONAMIDE: A chlorinated derivative with different reactivity and applications.

Uniqueness

N~1~-(2-MORPHOLINOETHYL)-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a nitro group, sulfonamide group, and morpholinoethyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N3O5S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O5S/c16-15(17)11-2-1-3-12(10-11)21(18,19)13-4-5-14-6-8-20-9-7-14/h1-3,10,13H,4-9H2

InChI Key

AINHHSLDCMHTIF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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